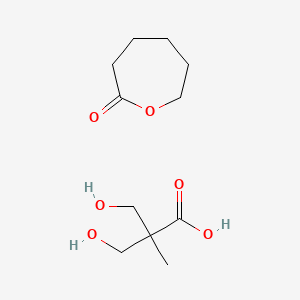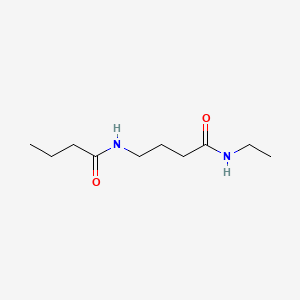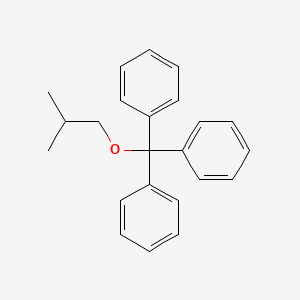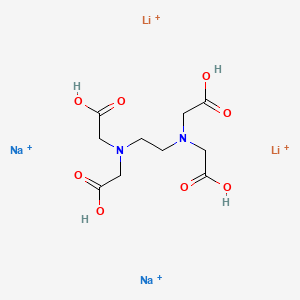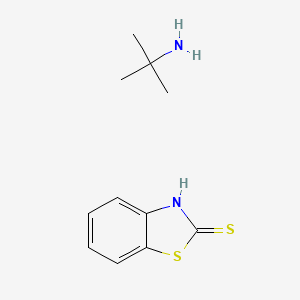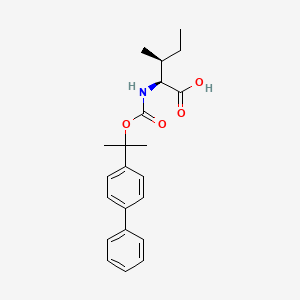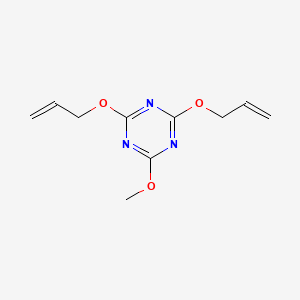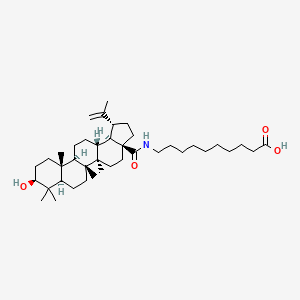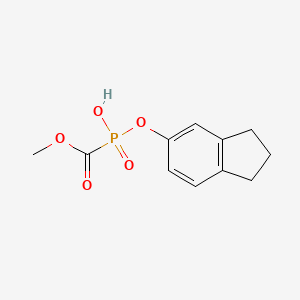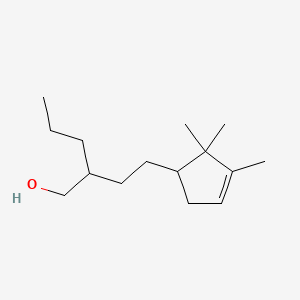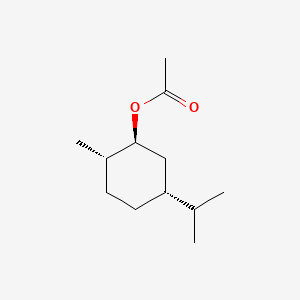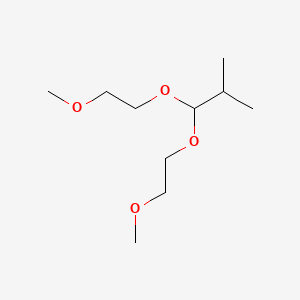
2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)-: is an industrial solvent known for its high solvent power and eco-friendly properties. It is commonly used in paints, inks, and cleaners as a safer alternative to harsher solvents like NMP or methylene chloride. The compound has a molecular formula of C7H16O4 and a molecular weight of 164.2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- can be synthesized through the aldol condensation of ethylene glycol monomethyl ether and formaldehyde . This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- involves the reaction between alcohols and aldehydes . The process is optimized for large-scale production, ensuring consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- is widely used as a solvent in various chemical reactions due to its high solvency and low toxicity. It is also employed in the synthesis of other chemical compounds.
Biology: In biological research, this compound is used as a solvent for extracting and purifying biomolecules. Its eco-friendly nature makes it suitable for applications where minimizing environmental impact is crucial.
Medicine: The compound’s low toxicity and high solvency make it an ideal solvent for pharmaceutical formulations. It is used in the preparation of drug solutions and suspensions.
Industry: 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- is extensively used in the production of paints, inks, and cleaners. Its ability to dissolve a wide range of substances makes it valuable in various industrial processes.
Mécanisme D'action
The mechanism by which 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- exerts its effects involves its interaction with molecular targets through solvation. The compound’s high solvency allows it to dissolve various substances, facilitating chemical reactions and processes. The specific pathways and molecular targets depend on the application and the substances involved.
Comparaison Avec Des Composés Similaires
- 1-methoxy-2-(2-methoxyethoxymethoxy)ethane
- 2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-
Comparison: Compared to similar compounds, 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- stands out due to its eco-friendly properties and high solvent power . While other compounds may offer similar solvency, they often come with higher toxicity or environmental impact. This makes 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- a preferred choice in applications where safety and environmental considerations are paramount.
Propriétés
Numéro CAS |
71808-59-8 |
|---|---|
Formule moléculaire |
C10H22O4 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1,1-bis(2-methoxyethoxy)-2-methylpropane |
InChI |
InChI=1S/C10H22O4/c1-9(2)10(13-7-5-11-3)14-8-6-12-4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
UUDNWMYGHGPMKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(OCCOC)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



